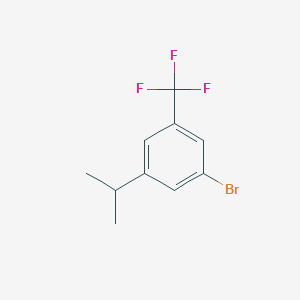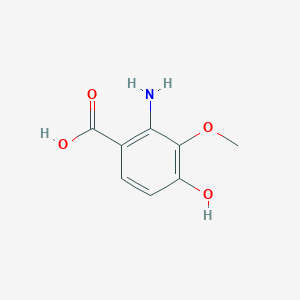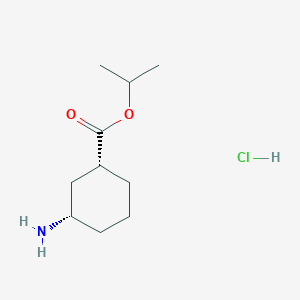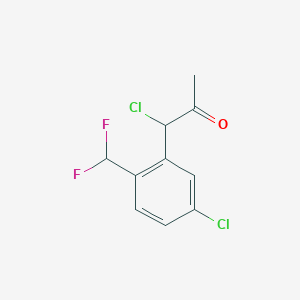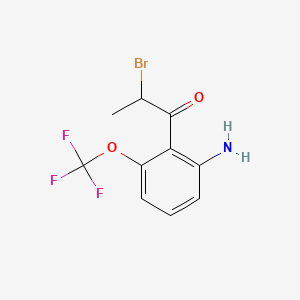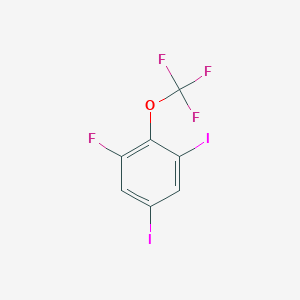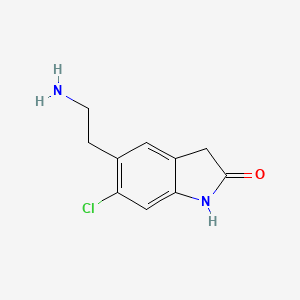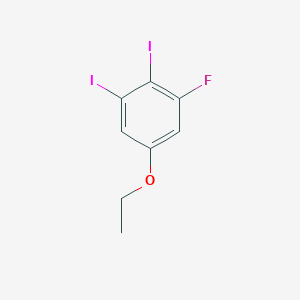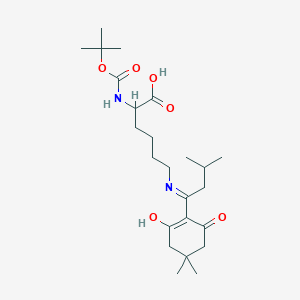
Boc-Lys(Mtt)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys(Mtt)-OH.DCHA, also known as N-alpha-(t-Butoxycarbonyl)-N-epsilon-(4-methyltrityl)-L-lysine dicyclohexylamine salt, is a derivative of lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is particularly valuable in solid-phase peptide synthesis, where it helps in the selective deprotection of specific amino acid residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Mtt)-OH.DCHA involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group with a 4-methyltrityl (Mtt) group. The process typically starts with the lysine amino acid, which undergoes a series of protection and deprotection steps. The Boc group is introduced using Boc anhydride in the presence of a base, while the Mtt group is added using 4-methyltrityl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(Mtt)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Mtt groups can be selectively removed under specific conditions.
Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Dichloromethane (DCM): Solvent for Mtt deprotection.
Bases: Such as triethylamine, used in the initial protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected lysine derivative and various intermediate compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Boc-Lys(Mtt)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the synthesis of therapeutic peptides and as a building block for drug development.
Industry: Applied in the production of peptide-based materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-Lys(Mtt)-OH.DCHA involves the selective protection of the lysine amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the alpha-amino group, while the Mtt group protects the epsilon-amino group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Lys-OH: Another lysine derivative with a Boc protective group but without the Mtt group.
Fmoc-Lys(Mtt)-OH: Similar to Boc-Lys(Mtt)-OH.DCHA but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its dual protective groups, which provide greater control over the synthesis process. The combination of Boc and Mtt groups allows for selective deprotection, making it highly valuable in complex peptide synthesis .
Propiedades
Fórmula molecular |
C24H40N2O6 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30) |
Clave InChI |
IOJNRXWJRREUMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


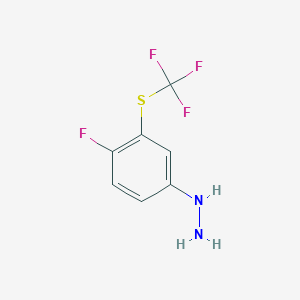
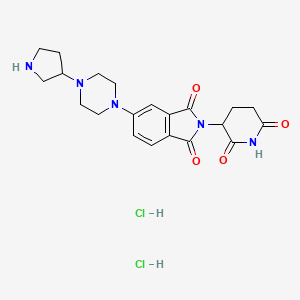
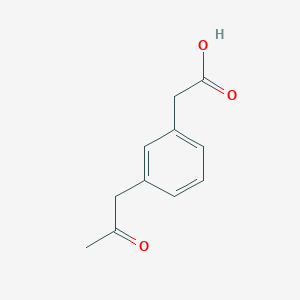
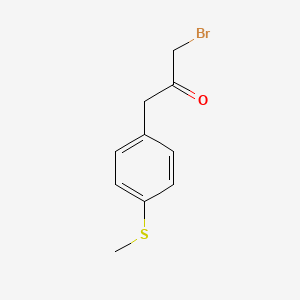
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
